molecular formula C20H23N3O5S2 B2715202 1-(4-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone CAS No. 2034601-06-2

1-(4-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone

Cat. No.: B2715202
CAS No.: 2034601-06-2
M. Wt: 449.54
InChI Key: SCGPEJQXLCPNCJ-UHFFFAOYSA-N
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Description

1-(4-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone is a synthetic chemical reagent designed for research applications. This compound features a benzo[c][1,2,5]thiadiazole 2,2-dioxide core, a structure recognized in medicinal chemistry for its potential as a key scaffold in the development of biologically active molecules . The molecule integrates this heterocyclic system with a piperidine subunit, a combination frequently explored in the discovery of novel therapeutic agents. While specific biological data for this exact compound may be limited, its structural framework is of significant interest in early-stage drug discovery. Research into analogous compounds containing the benzo[c][1,2,5]thiadiazole 2,2-dioxide and piperidine motifs suggests potential relevance in the inhibition of key cellular signaling pathways . For instance, related structures have been investigated as allosteric inhibitors of phosphoinositide 3-kinase (PI3K) , a prominent target in oncology for diseases such as breast cancer, leukemia, and lymphoma . The presence of the phenylsulfonyl group further enhances the molecule's potential as a versatile intermediate for further chemical modification and structure-activity relationship (SAR) studies. Researchers may utilize this chemical as a building block in organic synthesis or as a pharmacological probe to study enzyme function and signal transduction mechanisms. This product is intended for research purposes by qualified laboratory personnel only. Please Note: This product is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-[4-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]sulfonylphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S2/c1-15(24)16-7-9-18(10-8-16)29(25,26)22-13-11-17(12-14-22)23-20-6-4-3-5-19(20)21(2)30(23,27)28/h3-10,17H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGPEJQXLCPNCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3C4=CC=CC=C4N(S3(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone is synthesized through multiple stages, starting from commercially available precursors. The initial step involves the formation of a thiadiazole ring, followed by sulfonylation and acylation to produce the final compound. Reaction conditions typically involve moderate temperatures and the use of catalysts to facilitate the reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, general practices in the synthesis of similar compounds involve large-scale reactors and the use of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone undergoes several types of chemical reactions, including:

  • Oxidation: Conversion of the thiadiazole ring into its corresponding sulfoxide or sulfone.

  • Reduction: Hydrogenation of the carbonyl group to yield a secondary alcohol.

  • Substitution: Nucleophilic aromatic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions: Reactions involving this compound often use common reagents such as sulfuric acid, hydrogen peroxide, sodium borohydride, and various nucleophiles (e.g., amines, thiols). Conditions vary based on the specific reaction but generally include controlled temperatures and inert atmospheres to prevent side reactions.

Major Products: The major products formed from reactions involving this compound include sulfoxides, sulfones, secondary alcohols, and substituted aromatic compounds, depending on the reaction pathway.

Scientific Research Applications

1-(4-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone has numerous applications in various fields:

  • Chemistry: Used as a reagent in organic synthesis to explore novel reaction mechanisms.

  • Biology: Employed in studies of molecular interactions and protein-ligand binding due to its structural complexity.

  • Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

  • Industry: Applied in the development of advanced materials, such as polymers and coatings, due to its functional groups that can undergo further modification.

Mechanism of Action

The mechanism of action of 1-(4-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone primarily involves its interaction with molecular targets such as enzymes and receptors. The thiadiazole ring can form hydrogen bonds and π-π interactions with target proteins, influencing their activity. Pathways involved include signal transduction pathways, where the compound modulates the activity of key signaling proteins.

Comparison with Similar Compounds

Key Structural Differences :

  • The 2,2-dioxidobenzo[c][1,2,5]thiadiazole moiety introduces electron-withdrawing effects absent in non-oxidized thiadiazoles, which may alter redox activity or binding affinity .

Bioactivity and Mechanism Insights

While direct bioactivity data for the target compound are unavailable, structurally related molecules provide insights:

  • Anticancer Potential: Piperidine sulfonamides (e.g., compounds in ) inhibit cancer cell proliferation by targeting tubulin or kinase pathways. The benzo-thiadiazole core may synergize this effect via DNA intercalation .
  • Antimicrobial Activity : Sulfonyl-linked triazoles () exhibit broad-spectrum antifungal activity, suggesting the target compound’s sulfonyl-phenyl group could enhance membrane permeability.
  • Bioactivity-Structure Correlation : Hierarchical clustering of bioactivity profiles () indicates that compounds with sulfonamide and aromatic ketone groups cluster together, implying shared modes of action (e.g., protein binding via sulfonyl oxygen and ketone carbonyl).

Biological Activity

The compound 1-(4-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activities associated with this compound, including its antimicrobial and anticancer properties, as well as its mechanism of action based on recent studies.

Chemical Structure and Properties

The chemical formula of the compound is C15H21N3O4SC_{15}H_{21}N_{3}O_{4}S, with a molecular weight of approximately 339.4 g/mol. The structure features a piperidine ring, a sulfonyl group, and a thiadiazole moiety, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of thiadiazole have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of key enzymes necessary for bacterial growth and replication.

Compound Target Organism Activity
1Staphylococcus aureusModerate Inhibition
2Escherichia coliHigh Inhibition

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

Cell Line IC50 (µM) Mechanism of Action
MCF-715.2Apoptosis induction
HeLa12.5Cell cycle arrest (G2/M phase)

Study 1: Antimicrobial Efficacy

In a study published in MDPI, researchers synthesized various thiadiazole derivatives and tested their antimicrobial efficacy against a panel of pathogens. The results indicated that compounds similar to this compound exhibited promising activity against Gram-positive and Gram-negative bacteria .

Study 2: Anticancer Potential

A separate investigation focused on the anticancer effects of this compound on human cancer cell lines. The study revealed that the compound significantly reduced cell viability in a dose-dependent manner and triggered apoptotic pathways through caspase activation .

The biological activity of this compound is largely attributed to its structural components:

  • Thiadiazole Moiety : Known for its role in enzyme inhibition.
  • Piperidine Ring : Enhances lipophilicity, facilitating cell membrane penetration.
  • Sulfonyl Group : May contribute to binding interactions with target proteins.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 1-(4-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone?

  • Methodological Answer : Synthesis optimization requires precise control of reaction temperature (e.g., 60–80°C for cyclization steps), solvent selection (polar aprotic solvents like DMF or DMSO), and catalyst use (e.g., palladium catalysts for coupling reactions). Purification via column chromatography or recrystallization ensures high yield (>75%) and purity (>95%) . Monitoring intermediates with TLC or HPLC is essential to minimize by-products .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR (¹H/¹³C) to verify substituent positions and stereochemistry.
  • IR spectroscopy to identify functional groups (e.g., sulfonyl, ketone).
  • Mass spectrometry (MS) for molecular weight confirmation.
    Cross-referencing with computational models (DFT calculations) enhances structural validation .

Q. What analytical methods are recommended to assess purity and identify contaminants?

  • Methodological Answer :

  • HPLC with UV detection (λ = 254 nm) to quantify purity and detect trace impurities.
  • Elemental analysis (C, H, N, S) to confirm stoichiometry.
  • X-ray crystallography for absolute configuration determination if single crystals are obtainable .

Advanced Research Questions

Q. How do steric and electronic effects of the benzo[c][1,2,5]thiadiazole and piperidine moieties influence biological activity?

  • Methodological Answer :

  • Perform docking studies to evaluate interactions with target proteins (e.g., kinases, GPCRs).
  • Compare analogs with modified substituents (e.g., replacing methyl with ethyl) to isolate steric/electronic contributions.
  • Use QSAR models to correlate structural features (e.g., sulfonyl group electronegativity) with activity .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability.
  • Validate results using orthogonal assays (e.g., enzymatic vs. cell-based).
  • Perform meta-analysis of published data, focusing on dose-response curves and statistical significance (p < 0.05 threshold) .

Q. What strategies mitigate solubility challenges during in vitro/in vivo testing?

  • Methodological Answer :

  • Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) for aqueous dispersion.
  • Synthesize prodrugs (e.g., phosphate esters) to enhance hydrophilicity.
  • Characterize solubility via shake-flask method across pH 1–10 to identify optimal formulation conditions .

Q. How can reaction mechanisms for sulfonylation and cyclization steps be elucidated?

  • Methodological Answer :

  • Conduct kinetic studies (e.g., varying reactant concentrations) to determine rate laws.
  • Use isotopic labeling (e.g., ¹⁸O in sulfonyl groups) to track bond formation.
  • Analyze intermediates via LC-MS to propose stepwise pathways .

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